N-[(furan-2-yl)methyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Description
N-[(furan-2-yl)methyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds related to N-(furan-2-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide have been synthesized and evaluated for their potential in treating cancer. One study focused on the synthesis of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which demonstrated significant cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Antiexudative Activity
Research has also been conducted on the synthesis of pyrolin derivatives of N-acetamides, including 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, showing promising anti-exudative properties in animal models (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Crystal Structure Analysis
There has been significant interest in understanding the crystal structures of related compounds. Studies have detailed the molecular conformation and intramolecular interactions of various derivatives (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Synthesis of Biologically Active Compounds
Further studies have been conducted to synthesize new biologically active compounds utilizing the furan-2-ylmethyl group as a structural component. These compounds demonstrate potential in various biological applications (Aniskova, Grinev, & Yegorova, 2017).
Decarboxylative Claisen Rearrangement Reactions
Another area of research involves the decarboxylative Claisen rearrangement reactions, where furan-2-ylmethyl tosylacetates undergo structural transformations, leading to the synthesis of heteroaromatic products (Craig, King, Kley, & Mountford, 2005).
Development of Antifolates
Compounds similar to N-(furan-2-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide have also been studied as potential antifolates, demonstrating inhibitory activities against key enzymes like thymidylate synthase and dihydrofolate reductase (Gangjee, Qiu, Li, & Kisliuk, 2008).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12(15-7-9-3-2-6-20-9)8-21-13-10-4-1-5-11(10)16-14(19)17-13/h2-3,6H,1,4-5,7-8H2,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIETZZPAOVDKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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